N'-Benzylidene-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide

Physicochemical profiling QSAR Drug-likeness

N'-Benzylidene-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide is a pyrimidinylthio acetohydrazone derivative with the molecular formula C15H16N4OS and a molecular weight of 300.38 g/mol. It features a 4,6-dimethylpyrimidine ring linked via a thioether bond to an acetyl hydrazide moiety, which is then condensed with benzaldehyde to form a benzylidene hydrazone.

Molecular Formula C15H16N4OS
Molecular Weight 300.4 g/mol
CAS No. 60458-57-3
Cat. No. B5549889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-Benzylidene-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide
CAS60458-57-3
Molecular FormulaC15H16N4OS
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC=CC=C2)C
InChIInChI=1S/C15H16N4OS/c1-11-8-12(2)18-15(17-11)21-10-14(20)19-16-9-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,19,20)/b16-9+
InChIKeyOXOSOESPSBUVIL-CXUHLZMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Benzylidene-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide (CAS 60458-57-3): Core Structural and Physicochemical Profile for Procurement


N'-Benzylidene-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide is a pyrimidinylthio acetohydrazone derivative with the molecular formula C15H16N4OS and a molecular weight of 300.38 g/mol . It features a 4,6-dimethylpyrimidine ring linked via a thioether bond to an acetyl hydrazide moiety, which is then condensed with benzaldehyde to form a benzylidene hydrazone. This compound serves as a key intermediate for synthesizing various biologically active heterocycles, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles [1]. Its predicted physicochemical properties include a density of 1.22±0.1 g/cm³ and an acid dissociation constant (pKa) of 12.20±0.46, indicating it is a very weak acid .

Why In-Class Substitution for N'-Benzylidene-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide Fails: The Critical Role of the Benzylidene Moiety


Simple substitution of this compound with other pyrimidinylthio acetohydrazone analogs is not scientifically valid due to the profound impact of the benzylidene substituent on biological activity. Within this chemotype, the terminal arylidene group (derived from benzaldehyde in the target compound) is not a passive structural feature but a critical determinant of antimicrobial potency. For instance, a systematic study of nineteen analogues found that an unsubstituted benzylidene group (as in CAS 60458-57-3) provides a baseline activity profile, whereas introducing an electron-donating hydroxyl group at the 3-position of the benzylidene ring yields the most potent derivative, with a Minimum Inhibitory Concentration (MIC) of 7.8-15.62 µg/mL against S. aureus [1]. Conversely, substituting the benzylidene with a 2-pyridylidene group shifts the spectrum and potency to an MIC range of 31.25-250 µg/mL [2]. These quantitative structure-activity relationships demonstrate that each analog possesses a unique combination of potency, spectrum, and selectivity, making the unsubstituted benzylidene derivative specifically valuable as a foundational scaffold and a non-optimized pharmacological probe.

Quantitative Differentiation Guide for N'-Benzylidene-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide vs. Analogues


Predicted Lipophilicity and Electronic Properties vs. Hydrazide Precursor

The target benzylidene hydrazone exhibits significantly reduced predicted aqueous solubility and altered electronic properties compared to its direct synthetic precursor, the acetohydrazide (CAS 60458-71-1), due to the addition of the lipophilic benzylidene group. The target compound has a predicted pKa of 12.20±0.46, making it a weaker acid than the hydrazide (predicted pKa 12.10±0.37). While predicted, the increased molecular weight and altered pKa suggest different ionization states at physiological pH, directly impacting in vitro assay outcomes and formulation strategies .

Physicochemical profiling QSAR Drug-likeness

Antimicrobial Baseline Activity of the Unsubstituted Benzylidene Scaffold

As a probe compound, the unsubstituted benzylidene derivative (CAS 60458-57-3) defines the baseline antimicrobial potency for the pyrimidinylthio acetohydrazone class. A parallel study of four closely related analogues revealed that the unsubstituted benzylidene analogue exhibited MIC values ranging from 37.5 to 75 µg/mL against C. albicans [1]. In contrast, the 3-hydroxybenzylidene analogue (3l) demonstrated a 2.4- to 9.6-fold increase in potency, with an MIC of 7.8-15.62 µg/mL against S. aureus, due to the introduction of an electron-donating hydroxyl group [2]. The unsubstituted analogue is therefore critical for establishing the lower limit of activity for this chemotype's structure-activity relationship (SAR).

Antimicrobial SAR Hydrazone Chemotype Probe Compound

Synthetic Versatility as a Heterocyclic Building Block

The target compound's hydrazone functionality enables versatile cyclization reactions that are not possible with the corresponding hydrazide or other analogs. Reaction of the hydrazide precursor with cyclohexyl or phenyl isothiocyanate yields thiosemicarbazide intermediates, which are then cyclized to form 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazole-3-thiones [1]. The specific benzylidene group in CAS 60458-57-3 serves as a protecting group that can be cleaved or further modified, offering a divergent synthetic pathway to multiple privileged scaffolds compared to other N'-substituted hydrazones.

Synthetic Intermediates Heterocyclic Chemistry Cyclization Precursor

Best Application Scenarios for Procuring N'-Benzylidene-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide


SAR Probe for Establishing Baseline Antimicrobial Activity in Pyrimidinylthio Hydrazone Series

This compound is the optimal choice for medicinal chemistry groups establishing the initial structure-activity relationship (SAR) for this chemotype. Its unsubstituted benzylidene group provides a quantitative baseline for antimicrobial potency (e.g., MIC of 37.5-75 µg/mL against C. albicans [1]), against which the impact of adding electron-withdrawing or -donating groups can be systematically measured. Substituting this compound for a pre-optimized, more potent analog (e.g., 3-hydroxybenzylidene derivative) would eliminate the ability to measure the true contribution of the substituent, as demonstrated by the 2.4- to 9.6-fold activity increases seen in parallel series [2].

Divergent Synthesis of 1,3,4-Oxadiazole, 1,3,4-Thiadiazole, and 1,2,4-Triazole Libraries

The benzylidene-protected hydrazide functionality makes this compound a superior intermediate for library synthesis. Under different cyclization conditions, it can be converted into a variety of pharmaceutically relevant heterocycles [3]. A study by Burbuliene et al. (2012) demonstrated that reaction of the core hydrazide with isothiocyanates followed by acid- or base-mediated cyclization yields distinct products, making it a versatile and cost-effective building block for generating diverse compound collections [3].

Reference Compound for Predictive Physicochemical Modeling

With its defined predicted properties (pKa 12.20, density 1.22 g/cm³ ), this compound serves as a critical reference point for computational chemists calibrating QSAR models for hydrazone libraries. Its distinct ionization state relative to the hydrazide precursor makes it ideal for validating permeability, solubility, and protein-binding predictions before investing in the synthesis of more complex and costly analogs.

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